The current research primarily focuses on the potential anticancer activity of 2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile. A study screened this compound against a panel of 60 cancer cell lines within the framework of the Developmental Therapeutic Program of the National Cancer Institute (DTP, NCI, Bethesda, Maryland, USA) .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: